molecular formula C13H27ClN2O4 B1149153 (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 122456-82-0

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No. B1149153
M. Wt: 310.81748
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a derivative of non-proteinogenic amino acids used in chemical synthesis and research. Its unique structure allows for the exploration of chemical properties, reactions, and synthesis techniques relevant to pharmaceutical and material science applications.

Synthesis Analysis

The synthesis of (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate and its derivatives involves stereocontrolled methods starting from basic amino acids or intermediates, demonstrating the complexity and precision required in its preparation. Adamczyk et al. (2001) describe the synthesis of a closely related compound through a multi-step process that highlights the compound's intricate assembly from simpler building blocks (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is characterized by its chiral center, contributing to its stereochemical properties and reactivity. Kozioł et al. (2001) investigated the crystal structure of a similar compound, revealing the significance of intramolecular and weak intermolecular interactions in stabilizing the molecule's conformation (Kozioł et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride includes its participation in peptide bond formation and its role as a precursor in synthesizing complex molecules. Thalluri et al. (2013) describe its use in racemization-free esterification, thioesterification, and peptide synthesis, emphasizing its versatility in organic synthesis (Thalluri et al., 2013).

Scientific Research Applications

Synthesis of Amino Acid Derivatives

A significant application involves the synthesis of non-proteinogenic amino acids and their derivatives, which are crucial for developing peptides and novel organic compounds. For instance, the compound has been used in synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, demonstrating good overall yield. This process highlights the compound's role in producing amino acid derivatives with potential bioactivity or as intermediates in pharmaceutical synthesis (Adamczyk & Reddy, 2001).

Modification of Chemical Structures

The compound is also used in modifying chemical structures to enhance their properties or reactivity. For example, its involvement in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine showcases its utility in protecting amino groups during chemical reactions, thereby facilitating the synthesis of complex molecules with specific functional groups (Wu, 2011).

Development of Nanoparticle Systems

Another innovative application is in the design and synthesis of pH- and redox-responsive nanoparticle systems for drug delivery. A library of copolymers incorporating the compound was synthesized to enhance the spatial delivery of hydrophobic drugs, demonstrating the compound's potential in creating advanced materials for targeted therapy (Yildirim et al., 2016).

Enzymatic Acylation Studies

The compound's derivatives are investigated for their roles in enzymatic acylation processes, crucial for understanding enzymatic mechanisms and designing enzyme inhibitors. Research into the kinetics of enzymatic acylation of molecules showcasing both amino and hydroxyl functions provides insights into enzyme-substrate interactions and the development of novel enzymatic processes (Husson et al., 2010).

Chemical Synthesis and Drug Development

Additionally, the compound serves as a key intermediate in the synthesis of various organic molecules, including peptides, azides, and cyclic compounds, highlighting its versatility in drug development and synthetic chemistry. Its use in stereoselective synthesis and the formation of cyclic compounds through intramolecular reactions further underscores its value in creating structurally complex and biologically active molecules (Kokotos, Markidis, & Mikros, 2003).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and peptide synthesis. The use of amino acid ionic liquids (AAILs) for organic synthesis is an area of ongoing research, and this compound could potentially contribute to the expansion of AAILs applicability .

properties

IUPAC Name

ethyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOLDMVDYLWBST-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

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